N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine
Description
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine: is a heterocyclic compound that combines the structural features of quinoxaline and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Properties
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-11-10(3-1)13-8-12(16-11)14-7-9-5-6-15-17-9/h1-6,8H,7H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDJEPVUUXLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine typically involves the alkylation of quinoxalin-2-amine with a pyrazole derivative. One common method includes the use of Katritzky salts as alkylating agents in the presence of a photoredox catalyst such as eosin-y and a base like DIPEA at room temperature . This method is efficient and environmentally benign, providing high yields in a short reaction time.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow photoredox catalysis, which allows for the efficient and scalable synthesis of the compound under controlled conditions. This method is advantageous due to its high yield, shorter reaction times, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antifungal, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar structural features.
Pyrazole: Another nitrogen-containing heterocyclic compound that forms the basis of the pyrazole ring in N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine.
Uniqueness: this compound is unique due to its combined structural features of both quinoxaline and pyrazole, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .
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